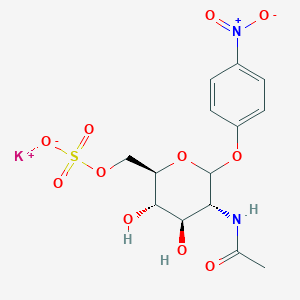
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is a complex organic compound with the molecular formula C14H18N2O8S. It is a derivative of glucopyranoside and is characterized by the presence of a nitrophenyl group, an acetamido group, and a sulfate group. This compound is often used in biochemical research due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate typically involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction using 4-nitrophenol.
Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.
Sulfation: The sulfate group is introduced using sulfur trioxide-pyridine complex in an appropriate solvent.
Deprotection: The acetyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and other by-products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-nitrophenol, acetamido-deoxy-glucopyranoside.
Reduction: 4-aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
科学研究应用
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is used to investigate glycosidase activities in various biological samples.
Medicine: It is employed in diagnostic assays to detect specific enzyme deficiencies or activities in clinical samples.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
作用机制
The compound exerts its effects primarily through its interaction with enzymes. The nitrophenyl group acts as a chromogenic substrate, which, upon enzymatic cleavage, releases 4-nitrophenol. This release can be quantitatively measured by spectrophotometry, providing insights into enzyme activity. The acetamido and sulfate groups contribute to the specificity and stability of the compound in various biochemical assays.
相似化合物的比较
Similar Compounds
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Lacks the sulfate group but has a similar nitrophenyl and acetamido structure.
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is unique due to the presence of the sulfate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in enzymatic assays where solubility and stability are crucial.
属性
分子式 |
C14H17KN2O11S |
|---|---|
分子量 |
460.46 g/mol |
IUPAC 名称 |
potassium;[(2R,3S,4R,5R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1/t10-,11-,12-,13-,14?;/m1./s1 |
InChI 键 |
OWFVRPVXAZQCAE-LEXQQUKESA-M |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


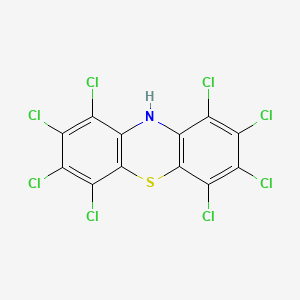
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
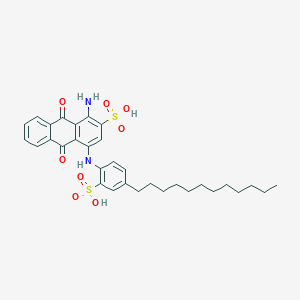

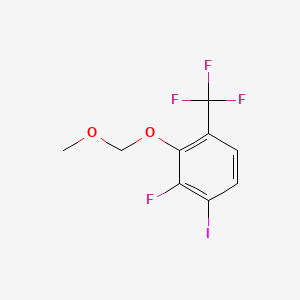

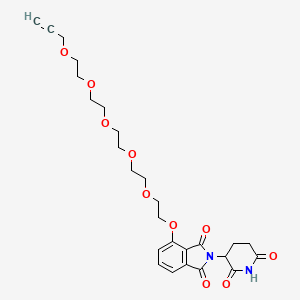
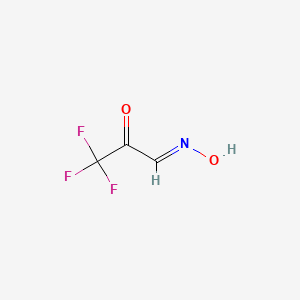
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
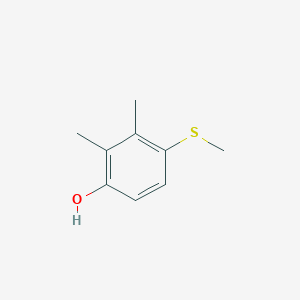
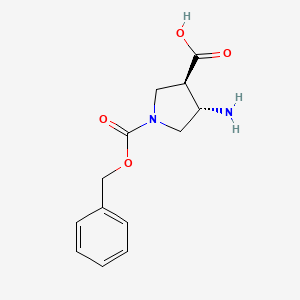

![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

